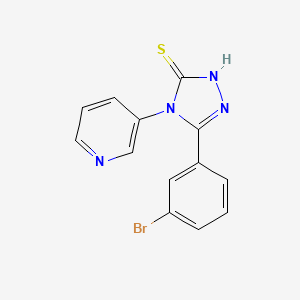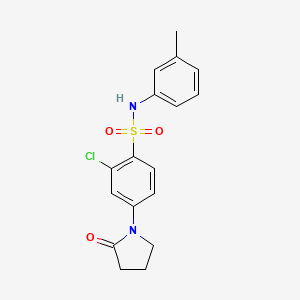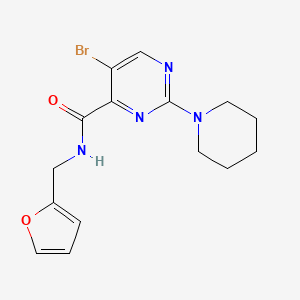
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure with multiple nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and cyanogen bromide in the presence of a base such as sodium ethoxide. This one-pot reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process. The reaction yields pentasubstituted cyclopropanes in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of solvent-free conditions and solid reagents can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace nitrile groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives .
Applications De Recherche Scientifique
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biomolecules. The nitrile groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This mechanism is particularly relevant in its potential use as an enzyme inhibitor, where it can modify the active site of the enzyme and inhibit its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
- 3,3-Bis-chloromethyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 4-Oxoalkane-1,1,2,2-tetracarbonitriles
Uniqueness
3-Pentanoylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its pentanoyl group, which imparts distinct chemical properties and reactivity compared to other tetracarbonitrile derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C12H10N4O |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-pentanoylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4O/c1-2-3-4-9(17)10-11(5-13,6-14)12(10,7-15)8-16/h10H,2-4H2,1H3 |
Clé InChI |
NDVCPVIFSLDVKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1C(C1(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)
![2,4-Diamino-10-(dimethylamino)-5-(4-fluorophenyl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14944300.png)
![2H-1-Benzopyran-2-one, 6,8-dichloro-3-[(4-methyl-1-piperazinyl)carbonyl]-](/img/structure/B14944302.png)

![ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate](/img/structure/B14944318.png)
![2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14944320.png)
![1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14944337.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14944351.png)


![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B14944368.png)
![7'-Amino-1-(4-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B14944377.png)
![4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B14944380.png)
![ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate](/img/structure/B14944381.png)
